Acidity (pKa) Advantage Over Analogs
The predicted acid‑dissociation constant (pKa) of 2,4‑dichloro‑5‑(trifluoromethoxy)phenylboronic acid is 6.90 ± 0.58, as estimated by the ACD/Labs Percepta platform and listed on ChemicalBook . This value is 1.9 log units lower (i.e., more acidic) than that of unsubstituted phenylboronic acid (pKa ≈ 8.8, measured spectrophotometrically) [1], and 0.36 log units lower than that of 2,4‑dichlorophenylboronic acid (predicted pKa 7.26) . The additional –OCF₃ substituent therefore contributes a further ~0.4 pKa unit acidification beyond the effect of the two chlorine atoms alone. The lower pKa implies that the target compound exists to a greater extent as the reactive trigonal boronic acid species at near‑neutral pH, potentially accelerating transmetalation in Suzuki couplings under mildly basic conditions [1].
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 6.90 ± 0.58 |
| Comparator Or Baseline | Phenylboronic acid: 8.8 (measured); 2,4‑Dichlorophenylboronic acid: 7.26 ± 0.58 (predicted) |
| Quantified Difference | ΔpKa = –1.9 vs. phenylboronic acid; –0.36 vs. 2,4‑dichlorophenylboronic acid |
| Conditions | pKa predicted by ACD/Labs Percepta (ChemicalBook); phenylboronic acid pKa from spectrophotometric titration in aqueous solution (Molecules 2021) |
Why This Matters
Greater acidity shifts the boronic acid–boronate equilibrium toward the reactive neutral form at pH values typical of Suzuki couplings, which can improve cross‑coupling efficiency without requiring higher base loadings.
- [1] Gozdalik, J. T., Adamczyk‑Woźniak, A., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. https://doi.org/10.3390/molecules26072007 View Source
